2-tosylnicotinaldehyde
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Overview
Description
2-tosylnicotinaldehyde is a chemical compound that features a pyridine ring substituted with a sulfonyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tosylnicotinaldehyde typically involves the sulfonylation of a pyridine derivative followed by formylation. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with pyridine-3-carbaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as both a solvent and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-tosylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2-[(4-Methylphenyl)sulfonyl]pyridine-3-carboxylic acid
Reduction: 2-[(4-Methylphenyl)sulfonyl]pyridine-3-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
2-tosylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound can be used in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tosylnicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonyl group can act as an electrophilic center, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)sulfonyl]pyridine-3-carboxylic acid
- 2-[(4-Methylphenyl)sulfonyl]pyridine-3-methanol
- 4-Methylbenzenesulfonyl chloride
Uniqueness
2-tosylnicotinaldehyde is unique due to the presence of both a sulfonyl group and an aldehyde group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-10-4-6-12(7-5-10)18(16,17)13-11(9-15)3-2-8-14-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBSSEHOXUAOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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